Cadmium--water (1/3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cadmium–water (1/3) is a compound that consists of cadmium ions and water molecules in a specific ratio. Cadmium is a naturally occurring heavy metal with the chemical symbol Cd and atomic number 48. It is known for its toxicity and widespread presence in the environment due to industrial activities. Cadmium can form various complexes with water, and the compound cadmium–water (1/3) is one such example, where cadmium ions are coordinated with water molecules.

准备方法

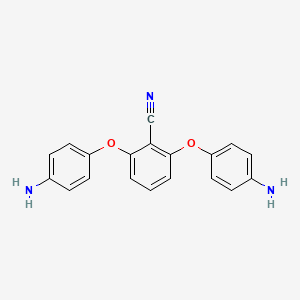

Synthetic Routes and Reaction Conditions: Cadmium–water (1/3) can be synthesized through various methods, including homogeneous liquid–liquid extraction and solid-phase extraction. One common method involves the use of dithizone (diphenylthiocarbazone) to form a complex with cadmium ions in water. The complex is then extracted into a small amount of an organic phase, such as a mixture of 2-propanol and chloroform . Another method involves the use of silica nanoparticles for the pre-concentration and extraction of cadmium ions from water samples .

Industrial Production Methods: Industrial production of cadmium–water (1/3) typically involves the extraction of cadmium from zinc ores, as cadmium is often found as an impurity in these ores. The cadmium is then purified and used to form complexes with water through controlled chemical reactions. The specific conditions for industrial production may vary depending on the desired purity and application of the compound.

化学反应分析

Types of Reactions: Cadmium–water (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium can react with oxygen to form cadmium oxide (CdO) at elevated temperatures . It can also react with halogens to form cadmium halides, such as cadmium chloride (CdCl₂) and cadmium bromide (CdBr₂) .

Common Reagents and Conditions: Common reagents used in reactions with cadmium–water (1/3) include acids, bases, and halogens. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products: The major products formed from reactions involving cadmium–water (1/3) include cadmium oxide, cadmium halides, and cadmium hydroxide. These products are often used in various industrial and research applications.

科学研究应用

Cadmium–water (1/3) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of other cadmium compounds and for analytical purposes. In biology, cadmium complexes are studied for their effects on cellular processes and their potential use in bioremediation . In medicine, cadmium compounds are investigated for their potential therapeutic applications, although their toxicity remains a significant concern . In industry, cadmium–water (1/3) is used in the production of pigments, batteries, and coatings .

作用机制

The mechanism by which cadmium–water (1/3) exerts its effects involves several molecular targets and pathways. Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Cadmium also disrupts calcium signaling and interferes with cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . Additionally, cadmium can cause epigenetic modifications, such as DNA methylation and histone modifications, leading to altered gene expression and potential carcinogenesis .

相似化合物的比较

Cadmium–water (1/3) can be compared with other cadmium compounds, such as cadmium oxide (CdO), cadmium chloride (CdCl₂), and cadmium sulfide (CdS). While all these compounds contain cadmium, they differ in their chemical properties and applications. For example, cadmium oxide is primarily used in the production of other cadmium salts, while cadmium chloride is used in electroplating and as a reagent in chemical synthesis . Cadmium sulfide is used as a pigment and in photovoltaic cells . The unique aspect of cadmium–water (1/3) is its coordination with water molecules, which influences its reactivity and solubility in aqueous environments.

Conclusion

Cadmium–water (1/3) is a compound with significant scientific and industrial relevance. Its preparation methods, chemical reactions, and applications highlight its importance in various fields. the toxicity of cadmium remains a critical concern, necessitating careful handling and further research to mitigate its adverse effects.

属性

CAS 编号 |

29736-89-8 |

|---|---|

分子式 |

CdH6O3 |

分子量 |

166.46 g/mol |

IUPAC 名称 |

cadmium;trihydrate |

InChI |

InChI=1S/Cd.3H2O/h;3*1H2 |

InChI 键 |

FQTIHKZSFBVDRR-UHFFFAOYSA-N |

规范 SMILES |

O.O.O.[Cd] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)